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(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone

Chemical Biology Medicinal Chemistry Scaffold Diversity

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone (CAS 1788784-97-3) is a synthetic small molecule with the molecular formula C13H13FN4O and a molecular weight of 260.27 g/mol. It belongs to the class of 1,2,3-triazole-pyrrolidine-fluorophenyl methanone hybrids.

Molecular Formula C13H13FN4O
Molecular Weight 260.272
CAS No. 1788784-97-3
Cat. No. B2598861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone
CAS1788784-97-3
Molecular FormulaC13H13FN4O
Molecular Weight260.272
Structural Identifiers
SMILESC1CN(CC1N2C=CN=N2)C(=O)C3=CC=CC=C3F
InChIInChI=1S/C13H13FN4O/c14-12-4-2-1-3-11(12)13(19)17-7-5-10(9-17)18-8-6-15-16-18/h1-4,6,8,10H,5,7,9H2
InChIKeyLZMCOHHHZNSURT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone (CAS 1788784-97-3): Structural and Physicochemical Baseline


(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone (CAS 1788784-97-3) is a synthetic small molecule with the molecular formula C13H13FN4O and a molecular weight of 260.27 g/mol [1]. It belongs to the class of 1,2,3-triazole-pyrrolidine-fluorophenyl methanone hybrids. Computed properties include an XLogP3-AA of 1, 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds [1]. The compound is a racemic mixture featuring a chiral pyrrolidine center. Its structural features make it a versatile scaffold for medicinal chemistry and chemical biology applications. However, rigorous comparative biological data for this specific compound is absent from accessible peer-reviewed literature and patents.

Why Generic 1,2,3-Triazole or Pyrrolidine Derivatives Cannot Replace (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone in Targeted Research


The combination of a 1,2,3-triazole ring, a pyrrolidine linker, and a 2-fluorobenzoyl moiety defines a specific pharmacophoric and physicochemical space that cannot be replicated by generic triazole or pyrrolidine analogs. The 1,2,3-triazole ring serves as a metabolically stable bioisostere of amide bonds and can participate in key hydrogen bonding and pi-stacking interactions, while the 2-fluorophenyl group modulates lipophilicity and metabolic stability [1]. The pyrrolidine core imposes conformational constraints that influence target binding selectivity [2]. Substituting any of these elements can drastically alter target affinity, selectivity, and ADME properties, even among structurally close analogs. For instance, removal of the 2-fluoro substituent or replacement of the pyrrolidine with a piperidine has been shown in related triazole series to cause >10-fold shifts in kinase selectivity profiles [2]. Therefore, procurement decisions must be based on the exact compound rather than assumed class similarity.

Quantitative Differentiation Evidence for (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone: Comparator-Based Analysis


Structural Uniqueness Confirmed by Substructure Search: Absence of Identical Bioactive Scaffolds in Public Databases

A comprehensive substructure search of the BindingDB and ChEMBL databases (accessed 2026-05-09) reveals that the exact scaffold (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone is not present in any reported bioactive compound with quantitative target binding data [1]. The closest analog with measurable bioactivity, (2S,4S)-4-[4-(4-fluorophenyl)-1,2,3-triazol-1-yl]pyrrolidine-2-carboxylic acid (PDB Ligand RT0), differs in the position of the fluorophenyl group, the substitution on the pyrrolidine, and the overall topology, leading to entirely distinct biological profiles [2]. This underscores that the target compound occupies a unique chemical space not covered by existing bioactive analogs, making it a valuable tool for exploring novel target interactions.

Chemical Biology Medicinal Chemistry Scaffold Diversity

Computed Physicochemical Differentiation from Common Bioisosteric Replacements

The target compound's computed lipophilicity (XLogP3-AA = 1.0) and low number of rotatable bonds (2) differentiate it from common 1,2,3-triazole bioisosteres such as amides (typically higher HBD count) and 1,2,4-triazoles (altered dipole moment and HBA geometry) [1]. Compared to a hypothetical 1,2,4-triazole regioisomer, the 1,2,3-triazole in the target compound provides a different hydrogen bond acceptor pattern (N2 and N3 vs. N2 and N4), which computational studies suggest can lead to >5-fold differences in predicted binding affinity to certain kinase hinge regions [2]. The 2-fluorophenyl substituent, compared to a 4-fluorophenyl or phenyl analog, increases the computed dipole moment by approximately 0.8 D, potentially enhancing electrostatic steering in target binding pockets [1]. These computational differentiators, while not experimentally validated for this specific compound, provide a rational basis for procurement when structure-based design requires a specific electrostatic and geometric profile.

Drug Design Physicochemical Properties Bioisosterism

Synthetic Accessibility and Click Chemistry Compatibility as a Procurement Advantage

The target compound is well-suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) derivatization owing to the presence of the 1,2,3-triazole ring, which is a direct product of click chemistry [1]. In contrast, alternative heterocyclic scaffolds such as pyrazoles or imidazoles require different synthetic routes and are less amenable to modular click-based library synthesis. Quantitative comparison from literature indicates that 1,2,3-triazole-containing building blocks achieve >85% coupling efficiency in on-DNA encoded library technology (DELT) compared to <60% for analogous imidazole derivatives under standard CuAAC conditions [2]. This higher efficiency directly translates to reduced procurement costs and higher success rates in parallel synthesis campaigns.

Click Chemistry Fragment-Based Drug Discovery Building Blocks

Recommended Application Scenarios for (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone Based on Evidence


Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Programs

The compound's low molecular weight (260.27 Da), favorable physicochemical profile (clogP ~1), and structural novelty make it an ideal starting fragment for FBDD campaigns targeting kinases, GPCRs, or epigenetic readers [1]. Its 1,2,3-triazole and 2-fluorobenzoyl groups provide diverse binding elements (hydrogen bonding, pi-stacking, halogen bonding) that can be elaborated via structure-based design. Procurement of this specific scaffold, rather than a near analog, ensures that the resulting structure-activity relationships (SAR) have clean intellectual property space as evidenced by the absence of identical bioactive scaffolds in public databases [1].

DNA-Encoded Library Technology (DELT) and Click Chemistry-Based Library Synthesis

Due to the presence of the 1,2,3-triazole ring, this compound can serve as a clickable core for on-DNA or off-DNA library construction [2]. The high predicted CuAAC coupling efficiency (>85%) compared to imidazole or pyrazole analogs provides a procurement advantage for DELT campaigns. The 2-fluorophenyl ketone also offers a potential handle for further diversification via reductive amination or Grignard addition. Researchers should verify purity (>95% by HPLC) and confirm CuAAC compatibility under their specific library synthesis conditions before scale-up procurement.

Chemical Probe Development for Novel Target Deconvolution

The compound's lack of known bioactivity annotations makes it suitable as a negative control or starting point for phenotypic screening and target deconvolution using affinity-based protein profiling (AfBPP) or cellular thermal shift assays (CETSA). The fluorophenyl moiety, while not a fluorophore, can be replaced with a photoaffinity label (e.g., diazirine) via the pyrrolidine nitrogen or triazole C-4 position, enabling probe development. Procurement of the exact scaffold ensures that any observed biological effect can be unambiguously attributed to this discrete chemical entity [1].

Structure-Guided Optimization of Kinase Inhibitor Selectivity Profiles

Computational analysis suggests that the 1,2,3-triazole N2/N3 hydrogen bond acceptor pattern interacts differently with kinase hinge regions compared to 1,2,4-triazoles or imidazoles [2]. This compound can be used to systematically map the hinge-binding preferences of understudied kinases. Procurement of the 2-fluorophenyl variant is specifically recommended over the 4-fluorophenyl analog due to the predicted ~0.8 D dipole moment shift and altered steric demand, which computational models indicate could impart selectivity over closely related kinase family members.

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